molecular formula C28H44O3 B1149246 (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one CAS No. 14858-07-2

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No.: B1149246
CAS No.: 14858-07-2
M. Wt: 429
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It is suggested that this compound may have signaling inhibitory properties , indicating that it could interact with various signaling pathways in the cell.

Mode of Action

Given its potential role as a signaling inhibitor , it may interact with specific receptors or enzymes, altering their activity and thus influencing cellular signaling.

Biochemical Pathways

As a potential signaling inhibitor , it could impact a variety of pathways depending on the specific targets it interacts with.

Result of Action

As a potential signaling inhibitor , it could lead to changes in cellular behavior depending on the specific signaling pathways it impacts.

Biochemical Analysis

Biochemical Properties

3,5-Dihydroxyergosta-7,22-dien-6-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It exhibits strong or moderate cytotoxic activities against MCF-7, A549, Hela, and KB cell lines with IC50 values of 4.98, 1.95, 0.68, and 1.50 micromolar, respectively . The compound interacts with various biomolecules, potentially inhibiting or activating specific enzymes involved in cellular metabolism and signaling pathways.

Cellular Effects

3,5-Dihydroxyergosta-7,22-dien-6-one exerts notable effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxicity in cancer cell lines such as MCF-7, A549, Hela, and KB . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell death or growth inhibition in these cancer cells.

Molecular Mechanism

The molecular mechanism of 3,5-Dihydroxyergosta-7,22-dien-6-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cytotoxic effects are likely mediated through its ability to interfere with key signaling pathways and metabolic processes within the cell . By binding to specific enzymes or receptors, it can alter their activity, leading to downstream effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dihydroxyergosta-7,22-dien-6-one can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the cytotoxic effects of this compound can persist over time, leading to sustained inhibition of cell growth and proliferation .

Dosage Effects in Animal Models

The effects of 3,5-Dihydroxyergosta-7,22-dien-6-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

3,5-Dihydroxyergosta-7,22-dien-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels, potentially leading to alterations in energy production and biosynthetic processes within the cell . These interactions are essential for understanding the compound’s overall impact on cellular function.

Transport and Distribution

Within cells and tissues, 3,5-Dihydroxyergosta-7,22-dien-6-one is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and activity . Understanding the transport mechanisms is important for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3,5-Dihydroxyergosta-7,22-dien-6-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Properties

IUPAC Name

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,22+,23-,24-,26+,27+,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIVGEVOBNIWLR-NSMOMACISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of isolating 3,5-Dihydroxyergosta-7,22-dien-6-one from the Neosartorya tsunodae KUFC 9213 fungus?

A1: The isolation of 3,5-Dihydroxyergosta-7,22-dien-6-one, alongside other metabolites, contributes to the understanding of the chemical diversity present within the Neosartorya tsunodae KUFC 9213 fungus []. This is particularly relevant as this fungus was isolated from a marine sponge, an environment known for hosting organisms that produce bioactive compounds. Further investigation of this compound may reveal interesting biological activities or ecological roles.

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